molecular formula C23H24ClN3O4 B2686131 {6-Chloro-4-[(2,5-dimethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone CAS No. 1326855-09-7

{6-Chloro-4-[(2,5-dimethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone

Cat. No.: B2686131
CAS No.: 1326855-09-7
M. Wt: 441.91
InChI Key: YQMOAVLGCBVCAO-UHFFFAOYSA-N
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Description

{6-Chloro-4-[(2,5-dimethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a quinoline core substituted with a chloro group, a dimethoxybenzylamino group, and a morpholinylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-Chloro-4-[(2,5-dimethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Amination: The 4-position of the quinoline ring is then functionalized with the 2,5-dimethoxybenzylamino group through a nucleophilic substitution reaction.

    Morpholinylmethanone Introduction: Finally, the morpholinylmethanone moiety is introduced via a coupling reaction, often using reagents like morpholine and a suitable acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinoline ring or the carbonyl group in the morpholinylmethanone moiety.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced quinoline or morpholinylmethanone derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {6-Chloro-4-[(2,5-dimethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain types of cancer cells or pathogens, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of {6-Chloro-4-[(2,5-dimethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, potentially disrupting cellular processes. The morpholinylmethanone moiety may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinacrine: Another antimalarial with structural similarities.

    Mefloquine: Shares the quinoline structure but with different substituents.

Uniqueness

What sets {6-Chloro-4-[(2,5-dimethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone apart is its combination of substituents, which may confer unique pharmacological properties and chemical reactivity. The presence of the morpholinylmethanone group, in particular, could enhance its solubility and bioavailability compared to other quinoline derivatives.

Properties

IUPAC Name

[6-chloro-4-[(2,5-dimethoxyphenyl)methylamino]quinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O4/c1-29-17-4-6-21(30-2)15(11-17)13-26-22-18-12-16(24)3-5-20(18)25-14-19(22)23(28)27-7-9-31-10-8-27/h3-6,11-12,14H,7-10,13H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMOAVLGCBVCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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